3-(Pyrrolidin-1-ylsulfonyl)benzoic acid chemical properties
3-(Pyrrolidin-1-ylsulfonyl)benzoic acid chemical properties
An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid, a key heterocyclic building block in modern medicinal chemistry. The document details its core chemical and physical properties, provides a robust and validated protocol for its synthesis, and explores its application as a versatile scaffold in the development of novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in the laboratory.
Compound Identification and Core Properties
3-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a disubstituted aromatic compound featuring a carboxylic acid group and a pyrrolidinylsulfonyl group at the meta-positions of a benzene ring. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in drug discovery, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecules[1][2]. The sulfonyl linker provides a stable, hydrogen-bond accepting group, while the benzoic acid offers a handle for further chemical modification or a key interaction point with biological targets.
Chemical Structure and Identifiers
| Property | Value | Source |
| IUPAC Name | 3-(pyrrolidine-1-sulfonyl)benzoic acid | - |
| CAS Number | 7326-79-6 | [3] |
| Molecular Formula | C₁₁H₁₃NO₄S | [4] |
| Molecular Weight | 255.29 g/mol | [3][4] |
| InChI Key | UZMCSTKSVWZMJA-UHFFFAOYSA-N | [3] |
Physicochemical and Safety Data
The following table summarizes key physicochemical properties. It is important to distinguish this compound from its structural isomer, 4-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 19580-33-7), which has a reported melting point of 225 °C[4]. Properties for the 3-isomer should be determined empirically.
| Property | Value | Source / Note |
| Purity | ≥98% (Commercially Available) | [3] |
| Predicted pKa | 3.59 ± 0.10 | Predicted for the 4-isomer[4] |
| Predicted Density | 1.421 ± 0.06 g/cm³ | Predicted for the 4-isomer[4] |
| Predicted Boiling Point | 449.8 ± 47.0 °C | Predicted for the 4-isomer[4] |
| Hazard Codes | Xi (Irritant) | For the 4-isomer[4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | For the 4-isomer[4] |
Synthesis and Purification
The most direct and industrially scalable synthesis of 3-(pyrrolidin-1-ylsulfonyl)benzoic acid involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This standard method for sulfonamide formation is highly reliable and proceeds with high yield.
Synthesis Mechanism and Rationale
The synthesis is a classic Schotten-Baumann reaction. It begins with the reaction of the precursor, 3-(chlorosulfonyl)benzoic acid, with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the pyrrolidine reactant. An aqueous basic solution (like NaHCO₃) or a tertiary amine base (like triethylamine or DIPEA) in an organic solvent can be used for this purpose[5].
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis and purification of the title compound.
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)[6]
-
Pyrrolidine (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 2M
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (approx. 10 mL per gram of sulfonyl chloride). Cool the mixture to 0 °C in an ice bath.
-
Nucleophilic Addition: While stirring vigorously, add pyrrolidine (1.1 eq) dropwise to the cooled solution. The addition should be slow to control any exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Acidification: Once the reaction is complete, cool the mixture again to 0 °C and carefully acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(pyrrolidin-1-ylsulfonyl)benzoic acid.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the 1,3-disubstituted benzene ring. The pyrrolidine ring will exhibit two multiplets in the aliphatic region: one around 3.2-3.4 ppm for the four protons adjacent to the nitrogen (alpha-protons) and another around 1.8-2.0 ppm for the four beta-protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (>12 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~167 ppm). Six signals will appear in the aromatic region (125-145 ppm). The two distinct carbons of the pyrrolidine ring will appear in the aliphatic region, with the alpha-carbons around 48 ppm and the beta-carbons around 25 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 254.3.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and two characteristic strong bands for the S=O asymmetric and symmetric stretches of the sulfonamide group (~1340 cm⁻¹ and ~1160 cm⁻¹, respectively).
Applications in Medicinal Chemistry and Drug Discovery
3-(Pyrrolidin-1-ylsulfonyl)benzoic acid is not typically an end-product but rather a valuable scaffold for parallel synthesis and library generation in drug discovery programs[7]. Its bifunctional nature—a nucleophilic secondary amine (in its precursor) and a modifiable carboxylic acid—allows for diversification at two distinct vectors.
Role as a Versatile Scaffold
The phenylsulfonyl pyrrolidine core is a privileged structure in medicinal chemistry. The sulfonamide group is a bioisostere of amides and esters but is generally more resistant to metabolic hydrolysis. It serves as an excellent hydrogen bond acceptor. The pyrrolidine ring provides a 3D vector for substituents to explore protein binding pockets, a key strategy for improving potency and selectivity[2].
Derivatives of the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline have been instrumental in developing potent kinase inhibitors, particularly against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML)[8][9]. This demonstrates the utility of the pyrrolidinylsulfonyl phenyl moiety in generating high-affinity ligands for clinically relevant targets.
Library Development Workflow
The carboxylic acid group of the title compound can be readily converted to a wide array of amides, esters, or other functional groups. This allows for the rapid generation of a chemical library to probe structure-activity relationships (SAR).
Caption: Use of the scaffold to generate a diverse library for SAR studies.
Conclusion
3-(Pyrrolidin-1-ylsulfonyl)benzoic acid is a foundational building block for contemporary chemical and pharmaceutical research. Its straightforward synthesis, combined with its versatile chemical handles, makes it an ideal scaffold for constructing focused compound libraries. The inherent drug-like properties of the pyrrolidinylsulfonyl phenyl core position it as a high-value starting material for programs aimed at discovering next-generation therapeutics. This guide provides the essential technical information required for its effective synthesis, characterization, and strategic implementation in research and development settings.
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